Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
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Overview
Description
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is an organic compound with the chemical formula C5H8Br2O3 . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methyl ester functional group. It is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically involves the bromination of 3-hydroxybutanoic acid followed by esterification. The reaction conditions for bromination usually require the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-hydroxybutanoic acid methyl ester.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate for enzymatic reactions .
Comparison with Similar Compounds
Similar compounds to Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate include:
Butanoic acid, 3-hydroxy-, methyl ester: This compound lacks the bromine atoms and has different reactivity and applications.
3-Hydroxy-2-methyl-[S-(R,R)]-Butanoic acid: This compound has a similar hydroxyl group but differs in its methyl substitution pattern.
The uniqueness of this compound lies in its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C5H8Br2O3 |
---|---|
Molecular Weight |
275.92 g/mol |
IUPAC Name |
methyl 2,4-dibromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H8Br2O3/c1-10-5(9)4(7)3(8)2-6/h3-4,8H,2H2,1H3 |
InChI Key |
ORUPRZUZWITYDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(CBr)O)Br |
Origin of Product |
United States |
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